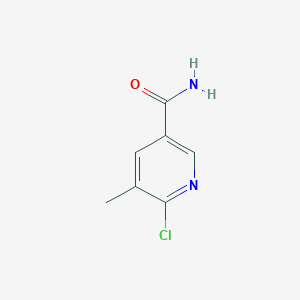

6-Chloro-5-methylnicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVCWLISHSRAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280118 | |

| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-44-0 | |

| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Chloro-5-methylnicotinamide, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, outlines a validated synthesis protocol, and explores its potential applications as a strategic building block in modern chemical research.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated derivative of nicotinamide, belonging to the broader class of substituted pyridines.[1] Its solid, crystalline nature and specific substitution pattern dictate its chemical behavior and utility in synthesis.[1]

Chemical Identifiers

A precise understanding of the compound's identity is critical for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers are summarized below.

| Parameter | Value |

| Common Name | This compound |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxamide |

| CAS Registry Number | 65169-44-0[1] |

| Molecular Formula | C₇H₇ClN₂O[1] |

| Molecular Weight | 170.59 g/mol [1] |

| SMILES | CC1=CC(=CN=C1Cl)C(=O)N[1] |

| InChIKey | IQVCWLISHSRAML-UHFFFAOYSA-N[1] |

Physicochemical Characteristics

The physical properties of this compound are essential for its handling, storage, and application in reaction chemistry.

| Property | Value |

| Physical State | Crystalline solid[1] |

| Color | White to off-white[1] |

| Melting Point | 211-212°C[1][2] |

| Boiling Point | Not available[1][2] |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility.[1] |

Molecular Structure and Reactivity Profile

The unique arrangement of functional groups on the pyridine scaffold governs the molecule's electronic properties and chemical reactivity. Understanding this structure-reactivity relationship is fundamental to its strategic use in synthesis.

Caption: Chemical structure of this compound.

The molecular architecture features a pyridine ring substituted with three key groups:

-

A chlorine atom at the 6-position.

-

A methyl group at the 5-position.

-

A carboxamide group at the 3-position.[1]

This specific arrangement creates a distinct electronic landscape. The pyridine nitrogen and the chlorine atom are both electron-withdrawing, which reduces the electron density of the aromatic ring. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6), making the C6-Cl bond susceptible to nucleophilic aromatic substitution. Conversely, the methyl group at the 5-position is electron-donating, which slightly counteracts the withdrawing effects and can influence the regioselectivity of further reactions.

Synthesis Protocol

The primary and most direct synthesis of this compound is achieved through the amidation of its corresponding carboxylic acid precursor. This method is reliable and proceeds under straightforward reaction conditions.

Workflow: Amidation of 6-Chloro-5-methylnicotinic Acid

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is based on established amidation procedures for nicotinic acid derivatives.[1]

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, charge 6-Chloro-5-methylnicotinic acid (1.0 eq).

-

Reagent Addition: To the starting material, add a sufficient volume of 28% aqueous ammonium hydroxide (NH₄OH) to fully dissolve and react with the acid.

-

Reaction Execution: Seal the vessel and stir the mixture at ambient room temperature.

-

Monitoring: Allow the reaction to proceed for approximately 16 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting solid is the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white crystalline solid.[1]

Self-Validation Note: The purity of the final product should be confirmed by melting point analysis, which should align with the literature value of 211-212°C, and by the spectroscopic methods detailed in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this molecule.

| Technique | Expected Characteristics |

| ¹H NMR | Signals for aromatic protons (~7-9 ppm), methyl protons (~2-3 ppm), and amide protons (~5-7 ppm). |

| ¹³C NMR | Distinctive signals for the carbonyl carbon (~165-175 ppm), aromatic carbons (~120-160 ppm), and the methyl carbon (~15-25 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹), amide C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1400-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z ~170 for [M]⁺). Characteristic fragmentation patterns would likely include the loss of the chlorine atom and the amide group. |

(Note: The spectral ranges provided are characteristic for this class of compounds and are intended as a guide for quality control.)

Applications in Research and Drug Development

While specific biological activity for this compound is not extensively documented, its value lies in its role as a versatile chemical intermediate for the synthesis of pharmacologically active agents. The nicotinamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs.

Rationale for Use in Drug Discovery

Derivatives of nicotinic acid and nicotinamide are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic placement of the chloro and methyl groups on this compound provides a platform for generating diverse molecular libraries.

-

Vector for Nucleophilic Substitution: The chlorine atom at the 6-position is a key functional handle. It can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution (SNAr) to introduce new side chains and build molecular complexity.

-

Modulation of Physicochemical Properties: The substituents allow for fine-tuning of properties like lipophilicity, polarity, and metabolic stability, which are critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Scaffold for Bioactive Compounds: The core structure is a known pharmacophore. For instance, substituted nicotinamides have been investigated as potential topoisomerase I inhibitors for cancer therapy and for their activity against various other biological targets.[3]

Caption: Strategic role of this compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. Based on data from structurally analogous compounds like 6-chloronicotinamide, the following precautions are advised.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[5] After handling, wash hands thoroughly.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

Hazard Profile (Inferred): Based on related structures, the compound may cause skin and serious eye irritation.[6] Inhalation of dust may cause respiratory irritation. It may be harmful if swallowed.

Always consult a substance-specific Safety Data Sheet (SDS) if available and follow all institutional safety guidelines.

References

-

This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

-

Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. PubMed. [Link]

-

(PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. ResearchGate. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem. [Link]

-

Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Human Metabolome Database. [Link]

-

synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. ResearchGate. [Link]

-

(PDF) fusidic acid from c.aestuans. ResearchGate. [Link]

-

5-Chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines, potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

-

Thieme E-Journals - Planta Medica / Abstract. Thieme Connect. [Link]

-

Inhibitors of bacterial and plants urease. A review | Acta Universitatis Lodziensis. Folia Biologica et Oecologica. Contenta. [Link]

-

Investigation of the effect of watercress via nuclear factor-E2-related factor-2 pathway on 7,12-dimethylbenz[a]anthracene-induced oxidative damage in rat liver. DergiPark. [Link]

Sources

6-Chloro-5-methylnicotinamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-methylnicotinamide

This compound is a synthetic derivative of nicotinamide, a critical B vitamin and a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). As a nicotinamide analog, this small molecule holds the potential to modulate a variety of cellular processes that are dependent on NAD+ metabolism.[1][2][3] The structural similarities to nicotinamide suggest that this compound could interact with key enzymes involved in NAD+ synthesis and consumption, such as Poly (ADP-ribose) polymerases (PARPs), sirtuins, or nicotinamide phosphoribosyltransferase (NAMPT).[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and determine the precise mechanism of action of this novel compound. We present a logical, multi-tiered experimental approach, from initial hypothesis generation and target identification to the elucidation of downstream cellular effects and pathway analysis. This document serves as a technical roadmap, detailing robust, field-proven methodologies to rigorously characterize the biological activity of this compound.

Part 1: Hypothesis Generation - The Landscape of Nicotinamide Analogs

Given the chemical structure of this compound, its mechanism of action is likely to converge on one of three major classes of enzymes that are central to NAD+ metabolism. The initial phase of investigation should, therefore, focus on forming testable hypotheses around these potential targets.

1.1. Poly (ADP-ribose) Polymerase (PARP) Inhibition:

PARP enzymes are crucial for DNA repair, particularly in the response to single-strand breaks.[4][7] They utilize NAD+ as a substrate to synthesize poly (ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[8][9] Many small molecule PARP inhibitors are nicotinamide mimetics that competitively bind to the NAD+ binding site of PARP enzymes, thereby preventing DNA repair.[4][10] This "trapping" of PARP on DNA can lead to the accumulation of double-strand breaks during DNA replication, a mechanism that is synthetically lethal in cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations).[7][8]

1.2. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition:

NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide back into NAD+.[5][11][12] Cancer cells, with their high metabolic and proliferative rates, are often heavily reliant on this pathway for maintaining their NAD+ pools.[13][14] NAMPT inhibitors typically bind to the nicotinamide-binding pocket of the enzyme, blocking the synthesis of nicotinamide mononucleotide (NMN) and leading to a depletion of cellular NAD+.[11][12] This NAD+ depletion induces metabolic stress, disrupts NAD+-dependent signaling pathways, and can ultimately trigger apoptosis in cancer cells.[5]

1.3. Sirtuin Modulation:

Sirtuins are a family of NAD+-dependent protein deacetylases that play critical roles in regulating gene expression, metabolism, and cellular stress responses.[6][15][16] They couple the deacetylation of lysine residues on histone and non-histone proteins to the hydrolysis of NAD+.[15] Small molecules can either activate (Sirtuin-Activating Compounds or STACs) or inhibit sirtuin activity.[17][18] STACs often bind allosterically to enhance the enzyme's affinity for its substrates, while inhibitors may compete with NAD+ or the acetylated substrate.[6][18]

The initial experimental strategy should be designed to discern which, if any, of these pathways are modulated by this compound.

Part 2: Target Identification and Engagement

The foundational step in mechanism of action studies is to identify the direct molecular target of the compound and confirm its engagement in a cellular context.[19][20][21] The following are robust, complementary approaches to achieve this.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[22][23][24] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[25][26] This change in thermal stability can be quantified to confirm a direct interaction between the compound and its target.

-

Cell Culture and Treatment: Culture the selected cell line (e.g., a cancer cell line with known dependencies on NAD+ metabolism) to approximately 80% confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling to 4°C.[25]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein (e.g., PARP1, NAMPT, or SIRT1) in the soluble fraction by Western blotting or other protein quantification methods like mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[22]

Method 2: Affinity Chromatography

Affinity chromatography-based methods utilize an immobilized version of the small molecule to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[19][27][28][29] This is a direct approach for identifying previously unknown targets.

While "kinobeads" are specific for kinases, the same principle can be applied to this compound by synthesizing a custom affinity matrix.[30][31][32][33]

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., Sepharose beads) without disrupting its binding activity. A structure-activity relationship (SAR) study can help identify a suitable attachment point.

-

Preparation of Cell Lysate: Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein structure and interactions.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. The target protein(s) will bind to the immobilized compound.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Validation: The identified candidate targets must be validated using orthogonal methods, such as CETSA or Western blotting, to confirm the interaction.

Data Presentation: Comparison of Target Identification Methods

| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography |

| Principle | Ligand-induced thermal stabilization of the target protein.[25] | Immobilized ligand captures binding partners from a lysate.[27] |

| Context | Can be performed in intact cells, preserving the cellular milieu.[23] | Typically performed on cell lysates. |

| Requirement | Requires a known candidate target and a specific antibody or MS method. | Unbiased, does not require a pre-existing hypothesis.[19] |

| Throughput | Can be adapted to a high-throughput format.[25] | Lower throughput, more labor-intensive. |

| Major Advantage | Confirms target engagement in a physiological context.[24] | Powerful for discovering novel targets. |

| Major Limitation | Not suitable for target discovery. | Potential for false positives from non-specific binding. |

Visualization: Target Identification Workflow

Caption: A workflow for target identification and validation.

Part 3: Elucidation of Downstream Cellular Effects

Once a direct target has been identified and validated, the next critical step is to understand the functional consequences of the compound-target interaction. This involves investigating the downstream signaling pathways and cellular processes that are modulated.

Method 1: Reporter Gene Assays

Reporter gene assays are a versatile tool for monitoring the activity of specific transcription factors or signaling pathways.[34][35][36] A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that contains response elements for a particular pathway.[37][38] An increase or decrease in reporter gene expression reflects the activation or inhibition of that pathway.

-

Construct Transfection: Co-transfect cells with two plasmids:

-

An experimental reporter plasmid containing a firefly luciferase gene downstream of a promoter with response elements for a pathway of interest (e.g., NF-κB for inflammation, or a custom reporter for a PARP- or sirtuin-regulated transcription factor).

-

A control reporter plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency and cell viability.[38]

-

-

Compound Treatment: After allowing time for gene expression, treat the transfected cells with this compound at various concentrations.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the lysate and measure the resulting luminescence.

-

Then, add the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the second luminescence signal.

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. A change in this ratio upon compound treatment indicates modulation of the specific signaling pathway.

Visualization: Hypothetical Signaling Pathway

Caption: A hypothetical pathway modulated by NAMPT inhibition.

Part 4: Case Studies - Interpreting Potential Outcomes

The results from the aforementioned experiments will provide a "fingerprint" of the compound's activity. Below are the expected outcomes for each of the primary hypothesized mechanisms of action.

If this compound is a PARP Inhibitor:

-

CETSA: A significant thermal shift would be observed for PARP1 and/or PARP2 in compound-treated cells.

-

Affinity Chromatography: PARP1 and PARP2 would be identified as primary binding partners in the pulldown experiment.

-

Downstream Effects:

-

A decrease in poly-ADP-ribosylation (PAR) levels upon DNA damage, which can be measured by Western blot using a pan-PAR antibody.

-

Increased sensitivity of BRCA-deficient cancer cells to the compound compared to BRCA-proficient cells (synthetic lethality).

-

A reporter assay for a transcription factor regulated by PARP activity would show modulation.

-

If this compound is a NAMPT Inhibitor:

-

CETSA: A thermal shift would be observed for the NAMPT protein.

-

Affinity Chromatography: NAMPT would be the top hit in the mass spectrometry analysis of eluted proteins.

-

Downstream Effects:

-

A significant decrease in cellular NAD+ levels, which can be measured using commercially available kits.[5]

-

A subsequent decrease in ATP levels and an increase in markers of apoptosis (e.g., cleaved caspase-3).[11]

-

The compound's cytotoxicity could be rescued by supplementing the cells with nicotinamide mononucleotide (NMN) or nicotinic acid (in cells expressing NAPRT), which bypasses the NAMPT step.[13][14]

-

If this compound is a Sirtuin Modulator:

-

CETSA: A thermal shift would be observed for one or more sirtuin family members (e.g., SIRT1, SIRT2).

-

Affinity Chromatography: Sirtuin proteins would be identified as binding partners.

-

Downstream Effects:

-

Changes in the acetylation status of known sirtuin substrates, such as p53 or tubulin.[15] This can be assessed by immunoprecipitation followed by Western blotting with an anti-acetyl-lysine antibody.

-

A reporter assay for a sirtuin-regulated transcription factor (e.g., FOXO) would show a corresponding change in activity.

-

Part 5: Conclusion and Future Directions

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. The technical guide presented here outlines a logical progression of experiments, from generating initial hypotheses based on structural analogy to rigorous target identification, validation, and pathway analysis. By employing a combination of hypothesis-driven techniques like CETSA and unbiased discovery methods like affinity chromatography, researchers can confidently identify the direct molecular target(s). Subsequent investigation into the downstream cellular consequences using tools such as reporter gene assays will then illuminate the broader biological impact of the compound. This comprehensive strategy ensures scientific rigor and provides a clear path to understanding the core mechanism of this compound, paving the way for its potential development as a therapeutic agent or a chemical probe to explore cellular biology.

References

- Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.

- Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.

- Watson, M., et al. (2009). The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis and shows broad-spectrum anti-tumor activity in animal models. Molecular Cancer Therapeutics, 8(11), 3172–3182.

- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599.

- Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 779, 3–17.

- Pommier, Y., et al. (2016). PARP inhibitors: From bench to bedside. Annual Review of Pharmacology and Toxicology, 56, 441–465.

- Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903.

- Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.

- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136.

- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.

- Olesen, U. H., et al. (2010). A novel, potent and selective NAMPT inhibitor, has in vivo efficacy in a model of human B-cell lymphoma. Blood, 116(21), 1515.

- Thorne, N., et al. (2010). Luciferase reporter assays: Powerful, adaptable tools for cell biology research. SLAS Discovery, 15(10), 1147–1155.

- Tan, B., et al. (2013). Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential for concurrent gene-directed enzyme prodrug therapy. Journal of Biological Chemistry, 288(45), 32505–32518.

- Sampath, D., et al. (2015). 3740: The NAMPT inhibitor GNE-617 has broad antitumor activity and is efficacious in combination with BRAF and MEK inhibitors in BRAF-mutant melanoma. Cancer Research, 75(15_Supplement), 3740.

- Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.

- Buntz, A., et al. (2016). NAD Analogues in Aid of Chemical Biology and Medicinal Chemistry.

- Piacente, F., et al. (2017). Silencing of NAPRT sensitizes human cancer cells to NAMPT inhibition. Oncotarget, 8(29), 47869–47881.

-

QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

-

BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

- Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors, 38(5), 349–359.

- Al-Khafaji, M. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1836–1845.

- Imai, S. I., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in Cell Biology, 24(8), 464–471.

-

Open Exploration Publishing. (n.d.). Sirtuin activators as an anti-aging intervention for longevity. Retrieved from [Link]

- Dai, H., et al. (2018). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 23(8), 1957.

- Xu, K., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054.

-

Wikipedia. (n.d.). Nicotinamide cofactor analogues. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

- Ruf, S., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(5), 951–955.

- Pachl, F., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 15(1), 325–340.

- Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.

- Medard, G., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. PRIDE Archive, EMBL-EBI.

- Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35, 1463–1472.

- Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586.

- Frontiers Media S.A. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 894396.

- American Chemical Society. (2026, January 12). Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis. ACS Omega.

- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for medicinal inhibitors.

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

- Fournier, P. G., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03770-21.

- MDPI. (n.d.). Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation.

- Clinical Trial Protocol. (2018, June 13). BI 655130.

- MDPI. (2024, June 6). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. Molecules.

-

Wikipedia. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]

- Ulanovskaya, O. A., et al. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences, 38(7), 336–338.

Sources

- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide cofactor analogues - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 6. grokipedia.com [grokipedia.com]

- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. researchgate.net [researchgate.net]

- 10. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 13. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sirtuin 1 - Wikipedia [en.wikipedia.org]

- 16. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 21. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. news-medical.net [news-medical.net]

- 24. CETSA [cetsa.org]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 35. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 36. genebiosystems.com [genebiosystems.com]

- 37. bmglabtech.com [bmglabtech.com]

- 38. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]

An In-depth Technical Guide to the Biological Activity of 6-Chloro-5-methylnicotinamide

Introduction

6-Chloro-5-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3.[1] Belonging to the pyridine carboxamide class of organic compounds, its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a carboxamide group at the 3-position.[1] This specific arrangement of functional groups, particularly the electron-withdrawing chlorine atom and the electron-donating methyl group, creates a unique electronic distribution within the molecule that dictates its chemical reactivity and biological interactions.[1] This guide provides a comprehensive overview of the synthesis, core biological activity, and potential therapeutic applications of this compound, with a focus on its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, from synthesis and formulation to analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxamide | [1] |

| CAS Number | 65169-44-0 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Physical State | Crystalline solid | [1] |

| Melting Point | 211-212 °C | [1][2] |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility | [1] |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the amidation of 6-Chloro-5-methylnicotinic acid.[1] This method has been reported to be effective, though yields can vary based on specific reaction conditions and purification techniques.[1]

Experimental Protocol: Synthesis of this compound

-

Starting Material: 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3).[1]

-

Amidation: To a solution of 6-Chloro-5-methylnicotinic acid in a suitable solvent, add an excess of 28% ammonium hydroxide.[1]

-

Reaction: Stir the mixture at room temperature for approximately 16 hours.[1]

-

Purification: The crude product is then purified by recrystallization to yield this compound.[1]

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for N-H and C=O stretching of the amide group.[3]

-

Mass Spectrometry (MS): Confirms the molecular weight with a molecular ion peak at m/z 170 (M⁺).[3]

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically with UV detection at 254-280 nm.[3]

Core Biological Activity: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The primary biological activity of interest for this compound and its analogs is the inhibition of Nicotinamide N-methyltransferase (NNMT).[1][4][5] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation by catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][4][5]

Elevated levels of NNMT have been implicated in a range of diseases, including metabolic disorders such as obesity and diabetes, as well as various types of cancer.[5][6][7][8][9][10] Therefore, inhibitors of NNMT are of significant interest as potential therapeutic agents.[4][5][6]

A study by Åkerud et al. on the structure-activity relationship of nicotinamide analogs as NNMT inhibitors investigated a "chloro-derivative 28s," which is structurally analogous to this compound.[1] This compound demonstrated inhibitory activity against NNMT in both biochemical and cellular assays.[1]

| Compound | Biochemical pIC₅₀ | Cellular pIC₅₀ | Reference |

| Chloro-derivative 28s | 5.8 | 5.5 | [1] |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

The data indicates that the chloro-derivative has moderate potency in a biochemical assay, which is slightly reduced in a cellular context.[1] This difference may be attributed to factors such as cell permeability or metabolism of the compound within the cell.[1]

Mechanism of Action

The study by Åkerud et al. suggests that this class of nicotinamide analogs acts as "turnover inhibitors".[1] This implies that the compound itself is a substrate for NNMT and is enzymatically converted to its methylated product. This methylated product is a more potent inhibitor of the enzyme.[1] This mechanism combines the cell permeability of the parent compound with the high potency of the methylated product, leading to efficient inhibition in vivo.[1]

Caption: Proposed mechanism of turnover inhibition of NNMT.

Experimental Protocol: NNMT Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against NNMT, based on methodologies described in the literature.[11]

-

Reagents and Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide (NAM)

-

Test compound (this compound)

-

SAH hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

384-well microplate

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the microplate, add the assay buffer, NNMT enzyme, SAHH, and the test compound.

-

Initiate the reaction by adding a mixture of SAM and NAM.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The increase in fluorescence corresponds to the production of SAH, which is hydrolyzed by SAHH to release a thiol-containing homocysteine that reacts with the fluorescent probe.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Caption: General workflow for an NNMT inhibition assay.

Potential Therapeutic Applications

Given its activity as an NNMT inhibitor, this compound and related compounds have potential therapeutic applications in several disease areas.

Metabolic Disorders

Elevated NNMT expression is associated with obesity, insulin resistance, and type 2 diabetes.[4][5][7] Inhibition of NNMT has been shown to improve metabolic health in preclinical models, leading to reduced body weight, increased insulin sensitivity, and improved glucose tolerance.[4][5] By modulating cellular energy metabolism, NNMT inhibitors could represent a novel therapeutic strategy for metabolic syndrome.[7]

Oncology

NNMT is overexpressed in various cancers, including colorectal, bladder, and prostate cancer, where it is often associated with a more aggressive phenotype and resistance to chemotherapy.[8][9][10] The inhibition of NNMT in cancer cells has been shown to decrease proliferation, migration, and invasiveness.[10] Therefore, NNMT inhibitors could be developed as anti-cancer agents, potentially in combination with existing therapies to overcome drug resistance.[8][9]

Conclusion and Future Directions

This compound is a nicotinamide analog with demonstrated inhibitory activity against NNMT, a promising therapeutic target for metabolic disorders and cancer. Its mechanism as a turnover inhibitor highlights a sophisticated approach to enzyme inhibition.

Future research should focus on several key areas:

-

Optimization of Potency and Selectivity: Further structure-activity relationship studies could lead to the development of more potent and selective NNMT inhibitors based on the this compound scaffold.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

-

Efficacy in Disease Models: The therapeutic potential of this compound needs to be validated in relevant animal models of metabolic disease and cancer.

-

Elucidation of Downstream Effects: Further investigation is required to fully understand the downstream cellular consequences of NNMT inhibition by this compound, including its impact on epigenetic modifications and cellular signaling pathways.

References

- Åkerud, T., et al. (2025). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry.

-

Barrows, N. J., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2135-2143. Available at: [Link]

-

Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Scientific Reports, 11(1), 1-9. Available at: [Link]

-

van Haren, M. J., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Chemical Biology, 13(7), 1887-1895. Available at: [Link]

-

van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6664-6676. Available at: [Link]

-

Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1079-1089. Available at: [Link]

-

Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 1-13. Available at: [Link]

-

Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. Available at: [Link]

-

Ruf, S., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 1-15. Available at: [Link]

-

ChemSynthesis. (2025). This compound. Available at: [Link]

-

Ulanov, A. V., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1243751. Available at: [Link]

-

Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget, 7(29), 45837-45848. Available at: [Link]

-

Roshangar, L., et al. (2020). Nicotinamide and Its Metabolite N1-Methylnicotinamide Alleviate Endocrine and Metabolic Abnormalities in Adipose and Ovarian Tissues in Rat Model of Polycystic Ovary Syndrome. Chemico-Biological Interactions, 324, 109093. Available at: [Link]

-

Bi, H. C., et al. (2016). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Carcinogenesis, 37(10), 946-955. Available at: [Link]

-

ChemSynthesis. (2025). This compound. Available at: [Link]

-

Emanuelli, M., et al. (2018). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. Available at: [Link]

-

Sartini, D., et al. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. International Journal of Molecular Sciences, 22(19), 10381. Available at: [Link]

-

Santini, D., et al. (2001). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. The American Journal of Gastroenterology, 96(5), 1592-1596. Available at: [Link]

Sources

- 1. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound (65169-44-0) for sale [vulcanchem.com]

- 4. Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update [mdpi.com]

- 11. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Substituted Nicotinamide Scaffold

An In-depth Technical Guide to 6-Chloro-5-methylnicotinamide Derivatives and Analogs

The nicotinamide moiety, a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), is a privileged scaffold in medicinal chemistry. Its derivatives are implicated in a vast array of biological processes, from cellular metabolism and DNA repair to signaling pathways. The strategic substitution of the pyridine ring allows for the fine-tuning of molecular properties, leading to the development of highly selective and potent therapeutic agents.

This guide focuses on a specific, synthetically versatile, and biologically active class: This compound and its analogs. The introduction of a chlorine atom at the 6-position and a methyl group at the 5-position creates a unique electronic and steric profile.[1] This substitution pattern has proven to be a cornerstone for developing inhibitors of key enzymes involved in oncology, metabolic diseases, and infectious diseases. We will explore the synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols relevant to this important class of compounds, providing researchers and drug development professionals with a comprehensive technical resource.

I. Physicochemical and Structural Characteristics

The core compound, this compound, is a white to off-white crystalline solid.[1] Its structure is defined by a pyridine ring with three key functional groups: a chlorine atom at C6, a methyl group at C5, and a carboxamide group at C3.[1] This arrangement significantly influences its chemical reactivity, with the electron-withdrawing chlorine atom and the electron-donating methyl group creating a distinct electronic distribution within the molecule.[1]

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxamide | [1] |

| CAS Number | 65169-44-0 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.59 g/mol | [1] |

| Melting Point | 211-212 °C | [1][2] |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility. | [1] |

II. Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The development of novel therapeutics from the this compound scaffold is driven by synthetic accessibility and a clear understanding of how structural modifications impact biological activity.

A. Synthetic Strategies

The primary route for synthesizing the core scaffold and its derivatives involves the amidation of the corresponding carboxylic acid. Alternative methods, such as functional group transformations and cross-coupling reactions, provide access to a wider range of analogs.[1]

A representative synthetic workflow is outlined below. The initial step often involves the preparation of an activated acid species, such as an acyl chloride, to facilitate amide bond formation with a desired amine.

Caption: General workflow for the synthesis of this compound derivatives.

This straightforward approach allows for the generation of large libraries of compounds by varying the amine component, which is crucial for exploring the structure-activity landscape.[3]

B. Key Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for various biological activities.

-

The Amide Moiety (C3): The amide group is a critical hydrogen bond donor and acceptor, often anchoring the molecule in the active site of target enzymes. Derivatization of the amide nitrogen with various substituted phenyl rings or heterocyclic systems is a common strategy to enhance potency and modulate physicochemical properties.[3]

-

The Chlorine Atom (C6): The presence of a halogen, particularly chlorine, at the C6 position is frequently beneficial for activity. In studies of N-(thiophen-2-yl) nicotinamide derivatives, the two most potent antifungal compounds retained the 6-chloro substitution.[4] This atom can engage in halogen bonding or other favorable interactions within a protein binding pocket.

-

The Methyl Group (C5): The C5 methyl group serves to fill a hydrophobic pocket in many target enzymes. Its presence can enhance binding affinity and selectivity compared to unsubstituted analogs.

-

Other Ring Positions: Substitution at other positions on the pyridine ring can further refine activity. For instance, adding a bromo group at the 5-position of a 6-chloronicotinamide derivative was explored in the development of fungicidal agents.[4]

Caption: Structure-Activity Relationship (SAR) map for the nicotinamide scaffold.

III. Pharmacological Profiles and Therapeutic Applications

Derivatives of this compound have demonstrated activity against a range of therapeutic targets, highlighting the versatility of this chemical scaffold.

A. Mechanism of Action: PARP Inhibition in Oncology

One of the most significant applications of nicotinamide analogs is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5] These enzymes are crucial for repairing DNA single-strand breaks (SSBs).

The Principle of Synthetic Lethality: In healthy cells, if PARP-mediated SSB repair fails, the resulting double-strand breaks (DSBs) can be repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] However, in cancers with mutations in BRCA1 or BRCA2, the HRR pathway is deficient.

When a PARP inhibitor (a nicotinamide mimic) is introduced into these HRR-deficient cells, SSBs are not repaired.[5] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[7] Since the HRR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death (apoptosis).[7] This concept, where a deficiency in either of two genes is tolerable but a simultaneous deficiency is lethal, is known as synthetic lethality.[5]

Caption: Mechanism of synthetic lethality via PARP inhibition in HRR-deficient cells.

B. Other Key Therapeutic Targets

-

Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme that catalyzes the methylation of nicotinamide.[8] Its overexpression has been linked to obesity, diabetes, and certain cancers.[8] Novel nicotinamide analogs have been identified as potent NNMT inhibitors, reducing the formation of the metabolite 1-methyl-nicotinamide (MNA) and showing potential in treating metabolic disorders.[8][9]

-

DNA Demethylase (ALKBH2) Inhibition: ALKBH2 is an enzyme that removes certain types of DNA methylation damage. It is highly expressed in some cancers, like glioblastoma.[10] Recently, potent and selective nicotinamide-based inhibitors of ALKBH2 have been developed, demonstrating anti-proliferative and anti-migration effects in cancer cell lines.[10]

-

Antifungal Activity: Nicotinamide derivatives have been designed as antifungal agents that act by disrupting the fungal cell wall.[11]

IV. Key Experimental Methodologies

To evaluate the potential of novel this compound derivatives, a series of standardized in vitro and cell-based assays are essential.

A. Protocol: General Synthesis of N-Aryl-6-chloro-5-methylnicotinamide (Representative)

This protocol describes a common method for synthesizing derivatives by forming an amide bond between the activated nicotinic acid and an aromatic amine.[3]

Materials:

-

6-Chloropyridine-3-carbonyl chloride

-

Substituted p-aminoacetophenone (or other desired amine)

-

Toluene (anhydrous)

-

Pyridine (catalyst)

-

Ice

-

Ethanol or DMF for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted amine (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of pyridine (e.g., 0.05 eq).

-

Slowly add a solution of 6-chloropyridine-3-carbonyl chloride (1.0 eq) in toluene to the reaction mixture.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the toluene under reduced pressure.

-

Pour the resulting crude mixture into a beaker of crushed ice with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final N-aryl-6-chloro-5-methylnicotinamide derivative.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

B. Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on PARP1 enzyme activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected colorimetrically using a streptavidin-HRP conjugate and a colorimetric substrate (TMB). A reduction in signal in the presence of an inhibitor indicates PARP1 inhibition.

Materials:

-

96-well plate coated with histones

-

Recombinant human PARP1 enzyme

-

PARP1 assay buffer

-

Activated DNA (for PARP1 activation)

-

Biotinylated NAD+

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Olaparib)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader (450 nm)

Procedure:

-

Preparation: Prepare serial dilutions of test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup: To each well of the histone-coated plate, add:

-

Assay buffer

-

Test compound, positive control, or vehicle (for no-inhibition control)

-

Activated DNA

-

PARP1 enzyme

-

-

Initiation: Start the reaction by adding biotinylated NAD+ to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS-T) to remove unincorporated reagents.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops in the control wells.

-

Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

C. Protocol: Clonogenic Survival Assay for PARPi Sensitivity

This cell-based assay is the gold standard for determining the long-term cytotoxic effects of a drug on cancer cells.[12]

Principle: The assay measures the ability of a single cell to proliferate and form a colony (defined as ≥50 cells). A reduction in the number of colonies formed after treatment with a PARP inhibitor indicates sensitivity to the drug.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype HGSOC cells)[12]

-

Complete cell culture medium

-

6-well plates

-

Test PARP inhibitor

-

Vehicle control (e.g., DMSO)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed a low, predetermined number of cells (e.g., 750-2000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.[12]

-

Adherence: Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Treatment: Treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the plates for 5 to 15 days, depending on the cell line's growth rate, without changing the medium.[12] Colonies in the control wells should be clearly visible to the naked eye.

-

Fixing and Staining:

-

Aspirate the medium from the wells.

-

Gently wash once with PBS.

-

Add crystal violet staining solution and incubate for 20-30 minutes at room temperature.

-

Remove the stain and gently wash the wells with water until the background is clear.

-

Allow the plates to air dry completely.

-

-

Colony Counting: Count the number of colonies (≥50 cells) in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control. Plot the dose-response curve to visualize the compound's effect on cell survival.

V. Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of nicotinamide analogs is critical for their translation into clinical candidates. Studies on related compounds like 6-aminonicotinamide show rapid clearance from serum after intravenous administration in mice, with the formation of active metabolites detected in various tissues but not in serum.[13] The bioavailability can be high after intraperitoneal administration, but achieving sustained systemic exposure required for therapeutic efficacy can be challenging and may lead to toxicity.[13]

The metabolism of nicotinamide itself is well-characterized, primarily involving methylation by NNMT to N-methylnicotinamide, which is then oxidized to 2-pyridone-5-carboxamide.[14] This pathway is highly relevant for this compound analogs, especially those designed as NNMT inhibitors, as their mechanism of action directly intersects with this metabolic process.

VI. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

-

Enhancing Selectivity: Designing derivatives that can selectively inhibit one enzyme isoform over others (e.g., specific PARP family members or other NAD+-utilizing enzymes) to reduce off-target effects.

-

Overcoming Resistance: Developing next-generation compounds that are active against cancer cells that have acquired resistance to first-generation PARP inhibitors.[12] This may involve combination therapies, for example, with DNA methyltransferase inhibitors.[6]

-

Exploring New Therapeutic Areas: Expanding the application of these analogs beyond oncology and metabolic disease into areas like neurodegeneration and inflammatory diseases where target enzymes like NNMT and PARP play significant roles.

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to ensure they are suitable for clinical development.

References

- This compound - 65169-44-0 - Vulcanchem. Vulcanchem.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre

- Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide.

- Phase 1a Single Ascending Dose Study of MIB-725 in Healthy Adults. ClinicalTrials.gov.

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.

- Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Wiley Online Library.

- Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. PubMed.

- PARP inhibition by nicotinamide.

- Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.

- Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation.

- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.

- Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH.

- Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.

- Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors. PubMed Central.

- Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206)

- The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. PubMed.

Sources

- 1. This compound (65169-44-0) for sale [vulcanchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-methylnicotinamide

This guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-5-methylnicotinamide, a substituted nicotinamide derivative of interest in chemical and pharmaceutical research. The structural elucidation of this compound is paramount for its application, and this document details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring functionalized with a chlorine atom, a methyl group, and a carboxamide group. This specific arrangement of substituents gives rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification and purity assessment.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 9.0 | Singlet | 1H | Aromatic H (H2 or H4) |

| ~7.0 - 9.0 | Singlet | 1H | Aromatic H (H2 or H4) |

| ~5.0 - 7.0 | Broad Singlet | 2H | -CONH₂ |

| ~2.0 - 3.0 | Singlet | 3H | -CH₃ |

Data is based on predicted values and typical ranges for similar structures[1].

Interpretation and Causality:

-

Aromatic Protons (H2, H4): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct singlets in the aromatic region (δ ~7-9 ppm)[1][2]. The lack of adjacent protons results in singlet multiplicity. Their exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxamide group, and the electron-donating nature of the methyl group.

-

Amide Protons (-CONH₂): The two protons of the primary amide group are typically observed as a broad singlet in the region of δ 5-7 ppm[1]. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet in the upfield region (δ ~2-3 ppm)[1]. The singlet multiplicity is due to the absence of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to 25 °C.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and assign the peaks.

-

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | C=O (Amide) |

| ~120 - 160 | Aromatic Carbons (C2, C3, C4, C5, C6) |

| ~15 - 25 | -CH₃ |

Data is based on predicted values and typical ranges for similar structures[1][3].

Interpretation and Causality:

-

Carbonyl Carbon: The carbon of the amide carbonyl group is expected to be the most downfield signal (δ ~165-175 ppm) due to the strong deshielding effect of the double-bonded oxygen atom[1].

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ ~120-160 ppm)[1]. The specific chemical shifts will be influenced by the attached substituents. For instance, the carbon bearing the chlorine (C6) and the carbon attached to the amide (C3) are expected to be significantly deshielded.

-

Methyl Carbon: The methyl carbon will be observed at the most upfield position (δ ~15-25 ppm)[1].

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width (~200-250 ppm) is required.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 - 3300 | N-H Stretch | Primary Amide (-CONH₂) |

| ~1700 - 1650 | C=O Stretch | Amide I Band |

| ~1600 - 1400 | C=C and C=N Stretch | Pyridine Ring |

Data is based on predicted values and typical ranges for similar structures[1][4][5].